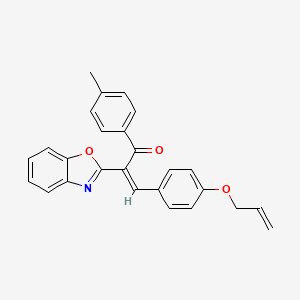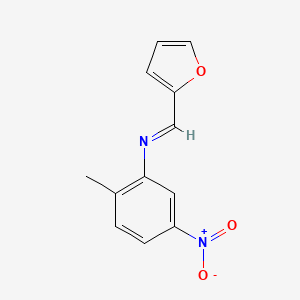
3-(4-(Allyloxy)phenyl)-2-(1,3-benzoxazol-2-YL)-1-(4-methylphenyl)-2-propen-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“3-(4-(Allyloxy)phenyl)-2-(1,3-benzoxazol-2-YL)-1-(4-methylphenyl)-2-propen-1-one” is a complex organic compound that features a combination of allyloxy, benzoxazole, and methylphenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “3-(4-(Allyloxy)phenyl)-2-(1,3-benzoxazol-2-YL)-1-(4-methylphenyl)-2-propen-1-one” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Allyloxyphenyl Intermediate: This can be achieved by reacting 4-hydroxybenzaldehyde with allyl bromide in the presence of a base such as potassium carbonate.
Synthesis of the Benzoxazole Moiety: This step involves the cyclization of an appropriate o-aminophenol derivative with a carboxylic acid or its derivative.
Coupling Reactions: The final step involves coupling the allyloxyphenyl and benzoxazole intermediates with a 4-methylphenyl group through a condensation reaction, often facilitated by a catalyst such as palladium.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the allyloxy group, leading to the formation of epoxides or aldehydes.
Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may include the use of halogenating agents, acids, or bases depending on the desired substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the allyloxy group could yield an epoxide, while reduction of the carbonyl group would produce an alcohol.
科学研究应用
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities.
Biology
In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or as fluorescent probes due to the presence of the benzoxazole moiety.
Medicine
In medicinal chemistry, the compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In the industrial sector, this compound might find applications in the development of new materials, such as polymers or coatings, due to its structural properties.
作用机制
The mechanism of action of “3-(4-(Allyloxy)phenyl)-2-(1,3-benzoxazol-2-YL)-1-(4-methylphenyl)-2-propen-1-one” would depend on its specific application. For instance, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would vary based on the biological or chemical context.
相似化合物的比较
Similar Compounds
- 3-(4-Hydroxyphenyl)-2-(1,3-benzoxazol-2-YL)-1-(4-methylphenyl)-2-propen-1-one
- 3-(4-Methoxyphenyl)-2-(1,3-benzoxazol-2-YL)-1-(4-methylphenyl)-2-propen-1-one
Uniqueness
The presence of the allyloxy group in “3-(4-(Allyloxy)phenyl)-2-(1,3-benzoxazol-2-YL)-1-(4-methylphenyl)-2-propen-1-one” distinguishes it from similar compounds, potentially offering unique reactivity and applications. This functional group can participate in additional chemical reactions, providing opportunities for further derivatization and functionalization.
属性
分子式 |
C26H21NO3 |
|---|---|
分子量 |
395.4 g/mol |
IUPAC 名称 |
(Z)-2-(1,3-benzoxazol-2-yl)-1-(4-methylphenyl)-3-(4-prop-2-enoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C26H21NO3/c1-3-16-29-21-14-10-19(11-15-21)17-22(25(28)20-12-8-18(2)9-13-20)26-27-23-6-4-5-7-24(23)30-26/h3-15,17H,1,16H2,2H3/b22-17+ |
InChI 键 |
UVASKESEGAJDKK-OQKWZONESA-N |
手性 SMILES |
CC1=CC=C(C=C1)C(=O)/C(=C\C2=CC=C(C=C2)OCC=C)/C3=NC4=CC=CC=C4O3 |
规范 SMILES |
CC1=CC=C(C=C1)C(=O)C(=CC2=CC=C(C=C2)OCC=C)C3=NC4=CC=CC=C4O3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B11980953.png)



![2-(3-Bromophenyl)-6-phenyl-1,3,4-triazatricyclo[5.4.1.0^{4,12}]dodeca-2,5,7(12)-triene](/img/structure/B11980975.png)


![2-[(1-Methyl-1H-benzimidazol-2-YL)sulfanyl]-N'-[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]acetohydrazide](/img/structure/B11980996.png)
![N'-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-1H-benzimidazole-5-carbohydrazide](/img/structure/B11981004.png)
![3,4,5-Trimethoxy-N-(2,2,2-trichloro-1-{[(2,5-dimethylanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11981006.png)
![N'-[(E)-(4-fluorophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11981017.png)
![4-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl naphthalene-1-carboxylate](/img/structure/B11981028.png)
![9-Bromo-2-(4-methoxyphenyl)-1'-propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B11981036.png)
![Isopropyl (2E)-2-[4-(allyloxy)-3-methoxybenzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11981045.png)
